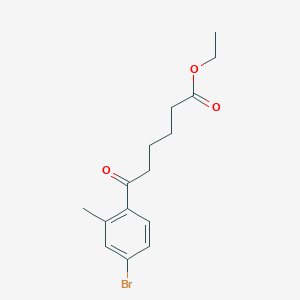

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

Description

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS: 898776-96-0, molecular formula: C₁₅H₁₉BrO₃) is a brominated aromatic ester with a ketone functional group at the sixth carbon of the hexanoate chain. This compound is structurally characterized by a 4-bromo-2-methylphenyl substituent, which confers distinct electronic and steric properties. It is commonly utilized as an intermediate in pharmaceutical synthesis and organic chemistry research due to its reactivity in nucleophilic acyl substitution and reduction reactions.

Propriétés

IUPAC Name |

ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUXRVQDRFBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645700 | |

| Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-96-0 | |

| Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 4-Methylacetophenone

- Objective: Introduce a bromine atom selectively at the 4-position of the phenyl ring relative to the methyl group.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.

- Conditions: Typically carried out in solvents like acetonitrile, diethyl ether, or ethyl acetate at temperatures ranging from -10 °C to room temperature.

- Outcome: Formation of 4-bromo-2-methylacetophenone with high regioselectivity.

| Parameter | Details |

|---|---|

| Starting material | 4-Methylacetophenone |

| Brominating agent | N-Bromosuccinimide (NBS) or equivalents |

| Solvent | Acetonitrile, diethyl ether, or ethyl acetate |

| Temperature | -10 °C to room temperature |

| Reaction time | Several hours (varies by scale) |

| Product | 4-Bromo-2-methylacetophenone |

Grignard Reaction and Chain Extension

- Objective: Extend the carbon chain and introduce the keto-ester functionality.

- Reagents: Ethyl magnesium bromide (Grignard reagent) reacts with the brominated intermediate to form an alcohol intermediate.

- Subsequent Oxidation: The alcohol is oxidized to the corresponding ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or other mild oxidants.

- Chain Extension: The ketone intermediate undergoes a reaction with ethyl acetoacetate or similar compounds to form the final keto-ester structure.

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Grignard reaction | Ethyl magnesium bromide, anhydrous ether | Alcohol intermediate |

| Oxidation | PCC or equivalent oxidant | Ketone intermediate |

| Chain extension | Ethyl acetoacetate, base (e.g., NaH) | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate |

Industrial Production Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors to improve reaction control and scalability.

- Purification: Advanced purification techniques such as crystallization and chromatography ensure high purity.

- Optimization: Reaction parameters (temperature, solvent, reagent equivalents) are optimized to maximize yield and minimize by-products.

- Bromination is a critical step requiring precise control to avoid polybromination or substitution at undesired positions. Use of N-bromosuccinimide in acetonitrile at controlled temperatures yields the desired monobrominated product efficiently.

- The Grignard reaction with ethyl magnesium bromide is performed under anhydrous conditions to prevent reagent decomposition. The resulting alcohol intermediate is sensitive and must be oxidized promptly to the ketone to avoid side reactions.

- Chain extension via reaction with ethyl acetoacetate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like tetrahydrofuran or dimethylformamide facilitates formation of the keto-ester moiety.

- Industrial methods emphasize continuous flow synthesis and automated purification to enhance reproducibility and throughput.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Bromination | 4-Methylacetophenone | NBS, acetonitrile, 0 to 25 °C | 4-Bromo-2-methylacetophenone |

| 2 | Grignard Reaction | Brominated acetophenone | Ethyl magnesium bromide, anhydrous ether | Alcohol intermediate |

| 3 | Oxidation | Alcohol intermediate | PCC or equivalent oxidant | Ketone intermediate |

| 4 | Chain Extension | Ketone intermediate | Ethyl acetoacetate, base (NaH or K2CO3), THF or DMF | This compound |

The preparation of this compound involves a well-defined sequence of bromination, Grignard reaction, oxidation, and chain extension. Each step requires careful control of reaction conditions to ensure selectivity and yield. Industrial production adapts these methods with process intensification techniques such as continuous flow reactors and advanced purification to meet scale and quality demands. The synthesis routes are supported by diverse research findings and patent literature, confirming their reliability and efficiency.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

- CAS Number : 898763-63-8

- Molecular Formula : CHBrO

- Molecular Weight : 316.15 g/mol

- Physical State : Solid at room temperature

The compound features a hexanoate backbone with a brominated phenyl substituent, which contributes to its distinct reactivity and biological activity.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various complex molecules and derivatives through:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Resulting in the formation of alcohols.

- Substitution Reactions : Creating various substituted derivatives, particularly piperazine derivatives, enhancing its utility in synthetic pathways.

Biology

In biological research, this compound is studied for its effects on cellular processes, particularly in relation to cancer and inflammation:

- Cellular Signaling Pathways : The compound has been shown to interact with specific molecular targets that regulate cell proliferation and inflammatory responses.

Medicine

This compound is investigated for its potential therapeutic applications:

- Anti-Cancer Properties : Preliminary studies indicate that it can inhibit the proliferation of cancer cells across various tumorigenic cell lines. For example, it demonstrated significant anti-cancer activity against human breast cancer cell lines, resulting in reduced cell viability.

- Anti-Inflammatory Effects : The compound has been reported to downregulate inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases.

Anti-Cancer Activity

A study focusing on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Inflammation Modulation

Another investigation highlighted the compound's ability to modulate inflammatory responses. It was found to inhibit pro-inflammatory cytokines, which could be beneficial for developing treatments for chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The bromo-substituted aromatic ring can interact with enzymes or receptors, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and applications:

Key Observations :

Synthetic Efficiency: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate achieves a high yield (94%) via esterification, outperforming sulfur-containing analogues (e.g., thiadiazole derivatives in , –72% yields).

Physicochemical Properties: Electron-withdrawing groups (e.g., bromo, chloro) increase molecular polarity and may elevate melting points, as seen in thiadiazole-hydroxamate derivatives (m.p. 132–135°C). Methoxy and isopropyl groups enhance lipophilicity, making compounds like Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate liquid at room temperature.

Brominated derivatives (e.g., this compound) are critical in cross-coupling reactions for drug intermediates. 6-Oxohexanoate derivatives serve as metabolic precursors; e.g., 6-oxohexanoate is oxidized to adipate in biodegradation pathways.

Market and Suppliers: Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate (CAS: 898751-53-6) is marketed globally for pharmaceutical applications, reflecting demand for morpholine-containing intermediates. High-purity Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is supplied under ISO certification, emphasizing its industrial importance.

Research Findings and Trends

- Enzymatic Conversion: 6-Oxohexanoate derivatives are substrates for dehydrogenases (e.g., NylE1 in Acinetobacter), converting them to adipate via NADP+-dependent oxidation. Structural modifications (e.g., bromo groups) may alter enzyme binding efficiency.

- Synthetic Methodologies: Mercury-mediated reductions () and PLP-dependent transaminases () highlight diverse synthetic and metabolic pathways for 6-oxohexanoate analogues.

- Crystallography : Tools like Mercury () aid in analyzing steric effects of substituents, critical for rational drug design.

Activité Biologique

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hexanoate backbone with a bromo-substituted phenyl group at the 6-position. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, particularly in the central nervous system (CNS). The bromine substitution may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular receptors.

Potential Molecular Targets:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter pathways, influencing synaptic transmission.

- Enzymatic Activity : It could interact with enzymes involved in metabolic processes, potentially altering their activity.

Biological Activity

Research on similar compounds suggests that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Compounds with bromo-substituents often show enhanced antimicrobial activity due to increased reactivity with microbial cell walls.

- Anti-inflammatory Effects : The structural features of this compound may allow it to inhibit inflammatory pathways.

- Neuroprotective Effects : Given its potential interaction with CNS targets, it may possess neuroprotective properties.

Case Studies and Experimental Data

- In Vitro Studies : Preliminary studies indicate that derivatives of similar structures exhibit significant anti-inflammatory and neuroprotective effects. For instance, triazole-pyrimidine hybrids have shown promise in neuroprotection, suggesting that this compound could have analogous effects due to structural similarities.

- Structure-Activity Relationship (SAR) : Research has demonstrated that the position and nature of substituents on phenolic compounds significantly influence their biological activities. The presence of a bromine atom at the para position relative to a methyl group can enhance pharmacological profiles by altering lipophilicity and receptor binding affinities .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H18BrO3 | Contains bromine; potential for diverse reactivity |

| Ethyl 6-(2-methylphenyl)-6-oxohexanoate | C14H18O3 | Lacks bromine; simpler structure |

| Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | C16H19BrO3 | Similar bromo-substituent; different carbon chain |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric or hydrochloric acid under reflux in solvents like toluene or dichloromethane. Industrial-scale synthesis may employ continuous flow processes for improved efficiency . Yield optimization requires precise control of temperature, solvent polarity, and catalyst concentration. For example, analogous esters (e.g., ethyl 6-(1-naphthyl)-6-oxohexanoate) achieve ~60-70% yield under similar conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identifies carbonyl (C=O) stretches (~1730 cm⁻¹ for ester, ~1690 cm⁻¹ for amide/keto groups) and aromatic C-H stretches (~3030 cm⁻¹) .

- NMR : H NMR resolves aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and ethyl/methylene protons (δ 1.2–4.3 ppm). C NMR confirms carbonyl carbons (~170–180 ppm) .

- X-ray crystallography : Resolves molecular conformation and crystal packing, critical for understanding solid-state interactions .

Q. How does the bromophenyl substituent influence the compound’s reactivity compared to non-halogenated analogs?

- Methodology : The bromine atom increases steric bulk and electron-withdrawing effects, altering reaction kinetics. For instance, nucleophilic substitution at the ester group may be slower compared to methyl or methoxy-substituted analogs due to reduced electrophilicity. Comparative studies with ethyl 6-(4-methoxyphenyl)-6-oxohexanoate show differences in hydrolysis rates under basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (using software like AutoDock) and MD simulations assess binding affinity to hydrophobic pockets (e.g., cytochrome P450 enzymes). The bromophenyl group enhances hydrophobic interactions, while the keto group participates in hydrogen bonding. Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. What are the mechanistic pathways for the enzymatic degradation of this compound in environmental systems?

- Methodology : 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) catalyzes the oxidation of the keto group to adipate, with NADP+ as a cofactor. Homology modeling (e.g., using SWISS-MODEL) identifies conserved residues in bacterial enzymes (e.g., Pseudomonas jessenii) responsible for substrate recognition . Degradation intermediates can be tracked via LC-MS/MS .

Q. How do crystal packing effects influence the compound’s stability and solubility?

- Methodology : X-ray crystallography reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking of bromophenyl groups). Mercury software visualizes packing motifs and predicts solubility via lattice energy calculations. For example, tight packing in orthorhombic systems reduces aqueous solubility compared to monoclinic polymorphs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Overlap in NMR signals : Use 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons.

- Discrepancies in melting points : Cross-validate with DSC analysis to detect polymorphism.

- IR band shifts : Compare with computed spectra (DFT/B3LYP) to confirm functional groups .

Q. How does the compound’s electronic structure affect its redox behavior in electrochemical applications?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) identifies reduction potentials linked to the bromophenyl (-1.2 V vs. Ag/AgCl) and keto groups (-1.8 V). DFT calculations (Gaussian) correlate LUMO localization with experimental reduction peaks .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Esters

| Compound | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Ethyl 6-(1-naphthyl)-6-oxohexanoate | H₂SO₄ | Toluene | 110 | 69 | |

| Ethyl 6-oxohexanoate derivatives | HCl | DCM | 40 | 65–72 |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group | Ref. |

|---|---|---|---|

| FT-IR | 1734 cm⁻¹, 1691 cm⁻¹ | Ester C=O, Keto C=O | |

| H NMR | δ 4.1–4.3 (q, CH₂CH₃), δ 7.5–7.8 (Ar) | Ethyl, Bromophenyl |

Table 3 : Enzymatic Degradation Pathways

| Enzyme | Reaction | Cofactor | Organism | Ref. |

|---|---|---|---|---|

| 6-Oxohexanoate dehydrogenase | 6-Oxohexanoate → Adipate | NADP+ | Pseudomonas jessenii |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.